Stereochemical Identity at C-6 Defines Atherosclerotic Plaque Relevance vs. the 6β Epimer
Cholestane-3β,5α,6α-triol was identified as a novel cholesterol autoxidation product in Cu²⁺- and lipoxygenase-oxidised LDL, present at similar concentrations to the well-known cytotoxic cholestane-3β,5α,6β-triol. In human atherosclerotic plaques, the 6α isomer was detected at concentrations more than 10-fold higher than in non-atherosclerotic control vessels, confirming its disease-relevant accumulation . The 6β epimer, while commercially dominant, derives from a distinct epoxide hydrolysis pathway and cannot serve as a surrogate for 6α-triol quantification without introducing configurational misassignment .
| Evidence Dimension | Concentration in human atherosclerotic plaques vs. non-atherosclerotic vessels |
|---|---|
| Target Compound Data | >10-fold higher in atherosclerotic plaques vs. normal arteries |
| Comparator Or Baseline | Cholestane-3β,5α,6β-triol (also elevated in plaques; specific fold-change not quantified in the same study for the 6β isomer) |
| Quantified Difference | >10× enrichment in diseased tissue for the 6α isomer |
| Conditions | Human arterial tissue; isotope-dilution GC-MS quantification |
Why This Matters
A researcher studying 6α-triol biology cannot substitute the 6β epimer without masking isomer-specific atherogenic mechanisms and misquantifying plaque oxysterol burden.
- [1] Breuer O, Dzeletovic S, Lund E, Diczfalusy U. The oxysterols cholest-5-ene-3β,4α-diol, cholest-5-ene-3β,4β-diol and cholestane-3β,5α,6α-triol are formed during in vitro oxidation of low density lipoprotein, and are present in human atherosclerotic plaques. Biochim Biophys Acta. 1996;1302(2):145-152. View Source
- [2] Carvalho JF, Silva MM, Moreira JN, et al. 4,5-Epoxycholestane-3,6-diols: Templates for generating the full set of eight cholestane-3,5,6-triol stereoisomers. Steroids. 2007;72(1):95-104. View Source
